1-sec-butyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Description
Synthesis Analysis
The synthesis of derivatives of 4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can be efficiently catalyzed by a solid acid functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid. This procedure employs a one-pot, three-component condensation, utilizing recyclable heterogeneous solid acid catalysts, demonstrating a sustainable and efficient method for producing a range of derivatives with good to excellent yields (Zhang, Li, & Qi, 2016).
Molecular Structure Analysis
For closely related compounds, single crystal diffraction has been used to determine the structure, showing that molecules can be essentially planar with certain groups oriented roughly perpendicular to the main plane, indicating the versatility and complexity of these molecules' structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The chemical reactions involving these compounds often include condensation processes with various aldehydes and thioglycollic acid, leading to new fluorine-containing derivatives. These processes highlight the compound's reactivity and the potential for creating a variety of functional groups and structures through different chemical reactions (Joshi, Pathak, & Garg, 1980).
Physical Properties Analysis
The crystallization and structural confirmation of related compounds indicate specific non-classical hydrogen bonds stabilizing the crystal structure, demonstrating the importance of intra-molecular interactions in determining the physical properties of these substances (Du & Wu, 2020).
Chemical Properties Analysis
The synthesis and evaluation of compounds structurally similar to the one of interest have shown potential antimicrobial activities, indicating that the chemical properties of these molecules could be leveraged for pharmaceutical applications. The detailed structure-activity relationship studies provide insight into how modifications in the chemical structure can influence biological activity (Sunder & Maleraju, 2013).
properties
IUPAC Name |
1-butan-2-yl-4-(4-fluorophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-3-9(2)20-15-13(16(22)19-20)14(23-8-12(21)18-15)10-4-6-11(17)7-5-10/h4-7,9,14H,3,8H2,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJBQLZWZOXUEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)F)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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